molecular formula C16H19N3O3 B1387303 1-(4-Ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid CAS No. 1171161-38-8

1-(4-Ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid

Cat. No.: B1387303
CAS No.: 1171161-38-8
M. Wt: 301.34 g/mol
InChI Key: CLUQBQWBPSGURX-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C16H19N3O3 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid typically involves the reaction of 4-ethoxyphthalazin-1-amine with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Methoxyphthalazin-1-yl)piperidine-4-carboxylic acid
  • 1-(4-Chlorophthalazin-1-yl)piperidine-4-carboxylic acid
  • 1-(4-Fluorophthalazin-1-yl)piperidine-4-carboxylic acid

Uniqueness: 1-(4-Ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to its analogs.

Biological Activity

1-(4-Ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C15H18N2O3
  • Molecular Weight : 270.31 g/mol
  • CAS Number : 1171161-38-8

Biological Activity Overview

This compound has exhibited several biological activities in preliminary studies:

Antiviral Activity

Research indicates that piperidine derivatives can inhibit viral replication. For instance, studies on structurally similar compounds have reported micromolar activity against human coronaviruses . The exact antiviral efficacy of this compound remains to be fully elucidated but suggests potential for further investigation.

Anticancer Potential

Compounds with similar structural motifs have been investigated for anticancer properties. The ability to modulate cellular pathways related to apoptosis and cell proliferation is a notable feature of piperidine derivatives .

Study 1: Antiviral Efficacy

In a study evaluating various piperidine analogs against human coronavirus 229E, several compounds demonstrated low micromolar activity, suggesting that modifications to the piperidine structure could enhance antiviral properties .

Study 2: Enzyme Inhibition

Research into piperidine-based compounds has shown that they can act as inhibitors of specific proteases, which are critical in the life cycle of certain viruses. The inhibition of these enzymes could lead to reduced viral replication and improved therapeutic outcomes .

Data Table: Summary of Biological Activities

Activity Type Compound Efficacy Reference
AntiviralPiperidine analogsLow μM activity against HCoV
Enzyme InhibitionPiperidine derivativesInhibitory effects on proteases
AnticancerSimilar piperidine compoundsModulation of apoptosis

Properties

IUPAC Name

1-(4-ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-2-22-15-13-6-4-3-5-12(13)14(17-18-15)19-9-7-11(8-10-19)16(20)21/h3-6,11H,2,7-10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUQBQWBPSGURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C2=CC=CC=C21)N3CCC(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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